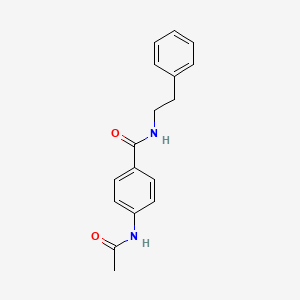![molecular formula C17H17N5O B5885634 N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885634.png)
N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide, also known as MPTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTA is a tetrazole derivative that has shown promising results in scientific research for its anti-inflammatory, analgesic, and anticonvulsant properties.
Wirkmechanismus
The exact mechanism of action of N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide is not fully understood. However, it is believed that N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide exerts its effects through the modulation of various neurotransmitters and receptors in the central nervous system. N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide has been shown to interact with GABA receptors, which are involved in the regulation of neuronal excitability. Additionally, N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide has been shown to have a range of biochemical and physiological effects. In animal models, N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide has been shown to reduce the levels of various inflammatory mediators, including TNF-α and IL-6. Additionally, N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide has several advantages for use in lab experiments. Firstly, N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide is relatively easy to synthesize, making it readily available for use in scientific research. Additionally, N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide has been shown to be stable under a range of conditions, making it suitable for use in various experimental settings. However, one limitation of N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide is its relatively low solubility in water, which may limit its use in certain experimental protocols.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide. One area of interest is the potential use of N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide as a treatment for chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide and to identify any potential side effects or toxicities associated with its use.
Synthesemethoden
The synthesis of N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide involves the reaction of 2-methylphenylhydrazine with ethyl 2-bromoacetate to form 2-methylphenylhydrazine hydrobromide. This is followed by the reaction of 2-methylphenylhydrazine hydrobromide with sodium azide to form 2-methylphenyl-5-azido-2H-tetrazole. Finally, the reaction of 2-methylphenyl-5-azido-2H-tetrazole with ethyl 2-bromoacetate leads to the formation of N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide has been extensively studied in scientific research for its potential applications in various fields. In one study, N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide was found to exhibit significant anti-inflammatory activity in animal models of acute inflammation. Another study showed that N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide has potent analgesic activity in animal models of pain. Additionally, N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide has been shown to have anticonvulsant properties in animal models of epilepsy.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-7-3-5-9-14(12)17-19-21-22(20-17)11-16(23)18-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABXZCUHEMUFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5885556.png)
![5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5885573.png)
![[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5885581.png)

![2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5885610.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5885616.png)
![2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5885623.png)
![2-(3-chlorophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5885636.png)

![1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5885656.png)

![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5885665.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5885667.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5885670.png)